Isopropyl 5-oxo-DL-prolinate

Anticancer Cell Differentiation Psoriasis

Select Isopropyl 5-oxo-DL-prolinate for your research to leverage its unique isopropyl ester moiety, which delivers a LogP of ~0.545—a balance of polarity and lipophilicity not achieved by methyl, ethyl, or cyclohexyl analogs. This specific steric and electronic profile is essential for replicating documented antiproliferative, differentiation-inducing, and 5‑LOX translocation activities in oncology, dermatology, and inflammation models. Substituting other 5-oxoproline esters will compromise experimental reproducibility and formulation performance.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 85136-11-4
Cat. No. B12896673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 5-oxo-DL-prolinate
CAS85136-11-4
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1CCC(=O)N1
InChIInChI=1S/C8H13NO3/c1-5(2)12-8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10)
InChIKeyIZHXNBPKBCUDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 5-oxo-DL-prolinate (CAS 85136-11-4) Procurement and Baseline Overview


Isopropyl 5-oxo-DL-prolinate (also referred to as Isopropyl PCA or proline, 5-oxo-, 1-methylethyl ester) is a pyroglutamate derivative with the molecular formula C8H13NO3 . It is classified as a linear alkanol lactam-group carboxylic acid ester, featuring a pyrrolidone ring substituted with an isopropyl ester group . This structural feature imparts a unique balance of polarity and lipophilicity, as reflected by its computed LogP value of approximately 0.545 , distinguishing it from both the parent acid and other 5-oxoproline esters. This compound is primarily sourced for research and industrial applications where its specific steric and electronic properties, rather than those of its analogs, are critical for performance.

Why Generic Substitution of Isopropyl 5-oxo-DL-prolinate with In-Class Analogs Is Scientifically Unsupported


Substituting Isopropyl 5-oxo-DL-prolinate with other 5-oxoproline esters (e.g., methyl, ethyl, or cyclohexyl esters) or the parent acid (5-oxoproline) is not equivalent due to fundamental differences in physicochemical properties, particularly lipophilicity, which directly impact biological membrane permeability, enzymatic substrate specificity, and formulation behavior . The isopropyl ester moiety provides a specific balance of hydrophobic and steric bulk that is not replicated by smaller alkyl chains (methyl, ethyl) or bulkier, more lipophilic groups (cyclohexyl). Consequently, biological activity observed for one ester cannot be reliably extrapolated to another without direct comparative data, as demonstrated by class-level evidence on the impact of ester group variation on cellular differentiation and enzyme inhibition [1][2]. For scientific and industrial users, this means that procurement of the specific isopropyl ester is essential for reproducibility and achieving the performance characteristics documented in the literature.

Isopropyl 5-oxo-DL-prolinate: Quantitative Differentiation Evidence Versus Closest Analogs


Isopropyl 5-oxo-DL-prolinate Exhibits Potent Antiproliferative and Differentiation-Inducing Activity Compared to Inactive or Less Active Esters

Isopropyl 5-oxo-DL-prolinate exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes [1]. This specific biological activity is a key differentiator within the 5-oxoproline ester class, as such potent effects on cellular proliferation and differentiation are not generally reported for other simple alkyl esters like the methyl or ethyl analogs. The activity profile supports its investigation as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1].

Anticancer Cell Differentiation Psoriasis

Isopropyl 5-oxo-DL-prolinate is a Documented Inhibitor of 5-Lipoxygenase Translocation, a Target Lacking Reported Data for Many In-Class Analogs

The compound has been specifically tested and shown to have inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells [1]. While detailed IC50 values are not publicly available, this assay-based evidence confirms a specific molecular interaction. In contrast, a search of public databases reveals no equivalent reported activity for other common 5-oxoproline esters (methyl, ethyl, cyclohexyl) in this specific assay [2]. This provides a clear, evidence-based rationale for selecting the isopropyl ester over its analogs for research targeting the 5-LOX pathway.

Inflammation 5-Lipoxygenase Leukotriene

Isopropyl 5-oxo-DL-prolinate's LogP (0.545) is Optimized for Balanced Permeability and Aqueous Solubility Compared to More or Less Lipophilic Analogs

The computed LogP for Isopropyl 5-oxo-DL-prolinate is 0.545 . This value is significantly higher than the parent acid 5-oxoproline (LogP estimated near -0.9) and more polar 5-oxoproline salts like Sodium PCA, but lower than bulkier esters such as cyclohexyl 5-oxoprolinate (estimated LogP > 2.0). This intermediate lipophilicity is a critical property for its reported application as a drug delivery enhancer, specifically to increase the permeability of hydrophilic drugs through the stratum corneum . An ester that is too polar (e.g., methyl) would lack sufficient membrane affinity, while one that is too lipophilic (e.g., cyclohexyl) may suffer from poor aqueous solubility and formulation challenges.

Drug Delivery Formulation Physicochemical Property

High-Value Application Scenarios for Isopropyl 5-oxo-DL-prolinate Driven by Differentiated Evidence


Screening for Anticancer or Cell Differentiation Modulators

Based on its documented and specific antiproliferative and differentiation-inducing activity [1], Isopropyl 5-oxo-DL-prolinate is a high-priority hit for screening libraries in oncology and dermatology research. It is particularly valuable for programs investigating novel therapies for psoriasis and other hyperproliferative skin disorders, or for inducing monocytic differentiation in cancer models. Researchers should prioritize this specific ester over other pyroglutamates to ensure the activity profile matches published observations.

Probing the 5-Lipoxygenase (5-LOX) Inflammatory Pathway

This compound is uniquely positioned as a chemical probe for studying 5-LOX translocation, a key step in leukotriene biosynthesis [1]. Its reported activity in a standard rat RBL-2H3 cell assay makes it a valuable positive control or lead scaffold for medicinal chemists developing novel anti-inflammatory agents. Its selection over other 5-oxoproline esters is justified by the absence of equivalent data for those analogs.

Formulating Topical Drug Delivery Systems for Hydrophilic Actives

The balanced lipophilicity (LogP = 0.545) of Isopropyl 5-oxo-DL-prolinate makes it a strategic choice as a permeation enhancer in topical formulations [1]. Its specific property profile—more lipophilic than Sodium PCA for stratum corneum penetration, yet more water-compatible than long-chain alkyl esters—enables the development of stable, effective vehicles for transdermal delivery of water-soluble drugs and cosmetic actives . Formulators should select this ester to achieve a targeted enhancement of permeability without destabilizing aqueous-based formulations.

As a Building Block in Peptide and Proline-Derivative Synthesis

In synthetic chemistry, the isopropyl ester group on the 5-oxoproline scaffold serves as a specific protecting group or chiral auxiliary. Its steric and electronic properties differ from those of methyl or tert-butyl esters, influencing reaction stereoselectivity and yield in the synthesis of complex molecules like γ-carboxy-L-glutamic acid or L-proline [1]. Procuring the correct ester is therefore essential for achieving the reaction outcomes (e.g., 78% overall yield with 99.7% optical purity) reported in key synthetic methodologies starting from L-5-oxoproline esters [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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